10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Suzuki–Miyaura coupling: This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Cyclization reactions: These reactions are used to form the spirocyclic structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium (Pd) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE include:
- 5-(4-Methoxyphenyl)-1,3-cyclohexanedione
- Other spirocyclic compounds with similar structural features.
Uniqueness
The uniqueness of 10’-FLUORO-5-(4-METHOXYPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H26FN3O4 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
10-fluoro-1'-(4-methoxyphenyl)-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C29H26FN3O4/c1-37-22-12-10-21(11-13-22)33-27(35)29(26(34)31-28(33)36)17-20-8-5-9-23(30)25(20)32-15-14-19(16-24(29)32)18-6-3-2-4-7-18/h2-13,19,24H,14-17H2,1H3,(H,31,34,36) |
InChI Key |
YNACSKIDWWWLQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C(=CC=C4)F)N5C3CC(CC5)C6=CC=CC=C6)C(=O)NC2=O |
Origin of Product |
United States |
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